2-(pentane-1-sulfinyl)pentanoic acid
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Overview
Description
2-(pentane-1-sulfinyl)pentanoic acid is an organic compound that belongs to the class of carboxylic acids It features a sulfinyl group attached to a pentane chain, which is further connected to another pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pentane-1-sulfinyl)pentanoic acid typically involves the oxidation of thiols to sulfinyl compounds. One common method is the oxidative coupling of thiols with amines, which can be achieved using various oxidizing agents under controlled conditions . Another approach involves the use of sulfinyl chlorides, which react with appropriate nucleophiles to form the desired sulfinyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using environmentally friendly oxidizing agents. The choice of reagents and conditions is crucial to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the production process and minimize waste generation .
Chemical Reactions Analysis
Types of Reactions
2-(pentane-1-sulfinyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to sulfonyl compounds using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to thiols using reducing agents such as lithium aluminum hydride.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate, and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Nucleophiles: Amines, alcohols, and other nucleophiles can react with sulfinyl compounds under appropriate conditions.
Major Products Formed
Sulfonyl Compounds: Formed through oxidation.
Thiols: Formed through reduction.
Sulfinyl Derivatives: Formed through substitution reactions.
Scientific Research Applications
2-(pentane-1-sulfinyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(pentane-1-sulfinyl)pentanoic acid involves its interaction with various molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pentanoic Acid: A simpler carboxylic acid without the sulfinyl group.
Sulfinyl Acids: Compounds with similar sulfinyl groups but different alkyl chains.
Sulfonyl Compounds: Fully oxidized derivatives of sulfinyl compounds.
Uniqueness
2-(pentane-1-sulfinyl)pentanoic acid is unique due to its specific combination of a sulfinyl group and a pentanoic acid chain. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1700019-58-4 |
---|---|
Molecular Formula |
C10H20O3S |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
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